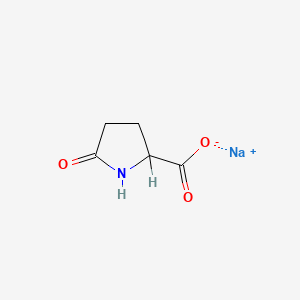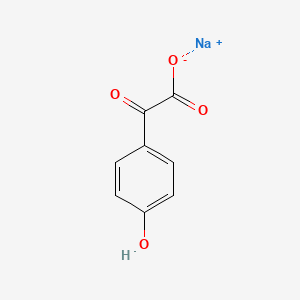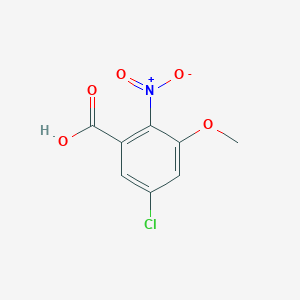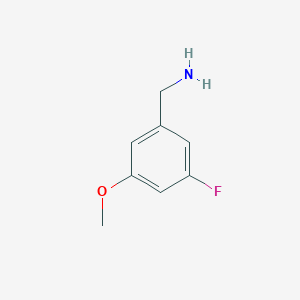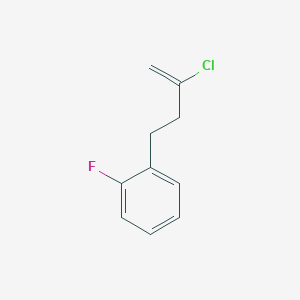
2-Chloro-4-(2-fluorophenyl)-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-fluorophenol” is a fluorinated building block . It has a linear formula of ClC6H3(F)OH and a molecular weight of 146.55 . It’s used in the enzymatic production of fluorocatechols .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-4-(2-fluorophenyl)-1-butene” were not found, “2-Chloro-4-fluorophenol” has been used in the synthesis of various compounds . For instance, it was used in the enzymatic production of fluorocatechols .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-fluorophenol” can be represented as ClC6H3(F)OH . It’s also available as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“2-Chloro-4-fluorophenol” is a solid with a refractive index of 1.53 . It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C . Its density is 1.344 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
2-Chloro-4-(2-fluorophenyl)-1-butene is a compound involved in the field of organic synthesis. It's worth noting that while direct studies on this specific compound are limited, it shares structural similarities with other fluorinated biphenyl compounds, which have been extensively studied. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory material. The development of efficient synthesis methods for such compounds is crucial due to their broad applications. Research has explored various synthesis routes, emphasizing the need for practical, cost-effective, and environmentally-friendly processes (Qiu, Gu, Zhang, & Xu, 2009).
Role in Polymer and Material Science
In polymer and material science, compounds like 2-Chloro-4-(2-fluorophenyl)-1-butene may serve as intermediates or building blocks. For example, the dimerization of ethylene, a process related to olefin chemistry to which our compound of interest is connected, is crucial for producing compounds like Butene-1. This compound is used to control the density of polyethylene products. Alphabutol technology, a method for Butene-1 production, highlights the importance of optimizing production processes to minimize operational issues, such as fouling, and enhance product selectivity (Alenezi, Manan, & Zaidel, 2019).
Applications in Gas Separation Techniques
Compounds structurally related to 2-Chloro-4-(2-fluorophenyl)-1-butene are studied for their potential in gas separation techniques. For instance, the use of supported ionic liquid membranes (SILMs) has shown promise in separating gases like CO2 from N2 and CH4. Understanding the physical chemistry of these systems is pivotal for setting benchmarks and guiding future research in gas separations. Studies emphasize the importance of focusing research efforts based on the successes and failures in the field (Scovazzo, 2009).
Environmental Applications
In environmental applications, the understanding of compounds structurally similar to 2-Chloro-4-(2-fluorophenyl)-1-butene is crucial. For example, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor is a significant environmental concern. The study of decomposition methods for MTBE, which is extensively used in gasoline, highlights the need for environmentally-friendly solutions for dealing with toxic pollutants (Hsieh, Tsai, Chang, & Tsao, 2011).
Safety And Hazards
Direcciones Futuras
While specific future directions for “2-Chloro-4-(2-fluorophenyl)-1-butene” were not found, research into related compounds continues to be a vibrant field. For instance, diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, have been found to exhibit a wide range of pharmacological applications .
Propiedades
IUPAC Name |
1-(3-chlorobut-3-enyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRMOXIIZCWULU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641163 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluorophenyl)-1-butene | |
CAS RN |
731772-94-4 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

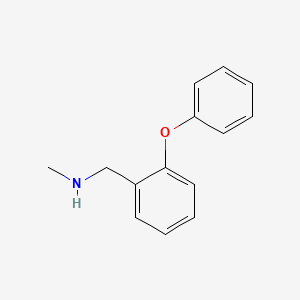
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)
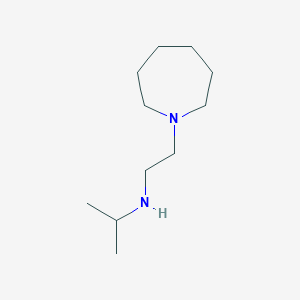


![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)


